![molecular formula C24H26FN3O3 B2953992 (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1357729-40-8](/img/structure/B2953992.png)
(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anticancer Research
Quinoline derivatives display a broad range of pharmacological activities, including anticancer properties. They are important drug intermediates and could be used in the synthesis of novel anticancer agents .
Antiviral Activity
Indole derivatives, which share structural similarities with quinolines, have been investigated for their antiviral activity against a range of RNA and DNA viruses .
Antibacterial and Antifungal Applications
Compounds with diethoxyphenyl groups have shown moderate to good antibacterial and antifungal activities in vitro, suggesting potential use in developing new antimicrobial agents .
Photovoltaic Applications
Quinoline derivatives have been synthesized for third-generation photovoltaic applications, indicating their potential use in the development of photovoltaic cells .
Synthetic Chemistry
Quinoline derivatives can be synthesized through multicomponent reactions (MCRs), which are efficient and versatile strategies in organic synthesis for constructing complex molecular architectures .
Fungicide Development
Diethoxyphenyl compounds have been used as fungicides with strong activity against certain strains of fungi, indicating potential agricultural applications .
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a common structural motif in many pharmaceuticals and biologically active molecules. Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its usual reaction .
Biochemical Pathways
Again, this would depend on the specific target. If the target is part of a particular biochemical pathway, the compound’s action could disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of functional groups. For example, the diethoxyphenyl and pyrrolidinyl groups might influence the compound’s solubility and permeability, affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its target(s). This could range from the induction of cell death in the case of anticancer activity, to the inhibition of a pathogen’s growth in the case of antimicrobial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2,5-diethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-3-30-17-8-10-22(31-4-2)21(14-17)27-23-18-13-16(25)7-9-20(18)26-15-19(23)24(29)28-11-5-6-12-28/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEQKCBLRHOLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone |
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